(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, with a diamine under acidic conditions to form the 1,4-thiazepane ring.
Attachment of the Methanone Group: The methanone group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride.
Chlorination and Methoxylation: The final steps involve the selective chlorination and methoxylation of the aromatic ring to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism by which (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s aromatic and heterocyclic structures enable it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone: Unique due to its combination of a thiazepane ring with a thiophene and a chlorinated methoxyphenyl group.
Thiophene Derivatives: Known for their biological activities, including anti-inflammatory and antimicrobial properties.
Thiazepane Derivatives: Often explored for their potential in treating neurological disorders.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S2/c1-21-14-5-4-12(18)11-13(14)17(20)19-7-6-16(23-10-8-19)15-3-2-9-22-15/h2-5,9,11,16H,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWBPVMOHYKBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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